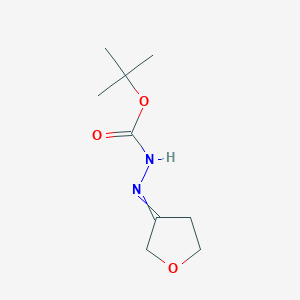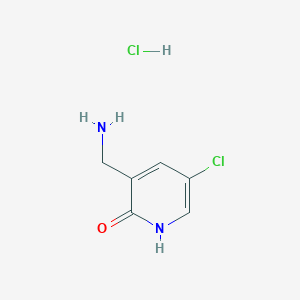
4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile
Overview
Description
4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile is a chemical compound with immense potential for scientific research. It is often used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile is represented by the InChI code1S/C9H7F2NO/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,9H,5H2 . This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Fluorination Techniques
4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile's reactivity in fluorination processes is significant in the development of various organic compounds. For instance, the use of N-F reagents like Selectfluor® for the fluorination of diarylisoxazoles, including compounds structurally similar to 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile, showcases the versatility of such compounds in creating fluorinated derivatives. This process, which can be influenced by the nature of substituents on the aromatic ring, highlights the compound's potential in synthesizing fluorinated organic molecules, which are pivotal in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity (Stephens & Blake, 2004).
Polymerization Catalysts
The complexation behaviors of trifluoromethanesulphonates in solvents like acetonitrile, a common reaction medium for 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile, are crucial in understanding polymerization processes. The study of ionic trifluoromethanesulphonates (triflates) solvated by their conjugate acids in acetonitrile provides insights into the catalytic roles such compounds can play in polymerization reactions, potentially leading to new polymeric materials with unique properties (Souverain et al., 1980).
Crystallography and Polymorphism
Research into the polymorphism of similar compounds, such as 2-(perfluorophenyl)-2-(phenylamino)acetonitrile, provides valuable insights into the crystal structures and polymorphic forms that 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile could exhibit. Understanding these structural variations is crucial for the development of materials with tailored physical and chemical properties for specific applications (Laubenstein et al., 2016).
Analytical Chemistry
In analytical chemistry, the development of high-performance liquid chromatography (HPLC) methods for detecting and quantifying compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) in biological matrices, underscores the importance of compounds like 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile in creating analytical standards and reagents. These advancements in analytical methodologies facilitate the study of the pharmacokinetics and environmental fate of various compounds (Chen et al., 2018).
Organic Synthesis and Reactivity
The study of the reactivity of fluorinated phenylacetonitriles, such as 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, provides insights into the potential reactivity and applications of 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile in organic synthesis. The unexpected reactivity patterns observed in these compounds can lead to novel synthetic pathways and the discovery of new compounds with valuable properties (Stazi et al., 2010).
Safety And Hazards
The safety data sheet for a related compound, 4-(difluoromethoxy)phenyl isocyanate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s possible that 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile may have similar hazards, but specific safety data for this compound is not provided in the search results.
properties
IUPAC Name |
2-[4,5-dichloro-2-(difluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)8(4-7(6)11)15-9(12)13/h3-4,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYMYFLKJIESNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209720 | |
| Record name | Benzeneacetonitrile, 4,5-dichloro-2-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile | |
CAS RN |
1803833-35-3 | |
| Record name | Benzeneacetonitrile, 4,5-dichloro-2-(difluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803833-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetonitrile, 4,5-dichloro-2-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1529970.png)

![tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1529974.png)






